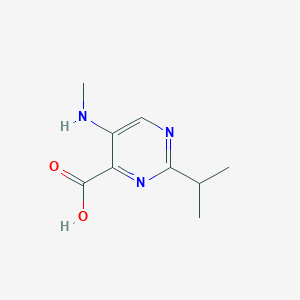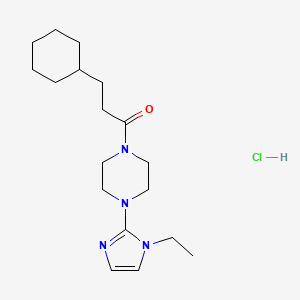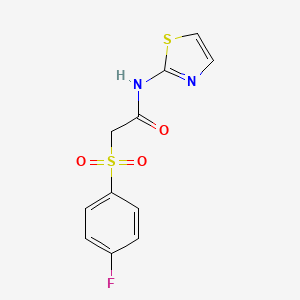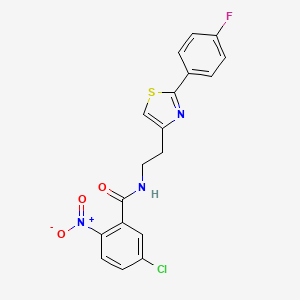
(3R,5S)-5-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5S)-5-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol dihydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and has been used in a number of different research applications. In We will also list as many future directions as possible for further research on this compound.
Applications De Recherche Scientifique
Antimicrobial Activity and Surface Activity
- The 1,2,4-triazole derivatives, related to the compound , exhibit antimicrobial activity and can be used as surface active agents (El-Sayed, 2006).
Chemical Synthesis and Reactions
- Synthesis and reactions involving 1,2,4-triazole derivatives have been explored, including the formation of 1,2,4-triazolo[1,5-a]pyridines through a metal-free synthesis process (Zheng et al., 2014).
Stereoselective Synthesis
- Stereoselective synthesis techniques have been developed for compounds related to (3R,5S)-5-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol dihydrochloride. These methods focus on maintaining stereochemical purity in the final products (Kaczyński et al., 2016).
Synthesis of Derivatives for Biological Studies
- The synthesis of new derivatives of 1,2,4-triazole-3-thiol, which are important for exploring biological activities, has been studied. These derivatives are seen as promising candidates for further biological evaluation (Gotsulya et al., 2018).
Catalytic and Coordination Chemistry
- Compounds containing 1,2,4-triazole have been used in catalytic and coordination chemistry, particularly in the synthesis of complexes with metals like rhodium (Konrad et al., 2009).
Synthesis and Antibacterial Activity
- Pyridyl polyheterocyclic oxime-ether Schiff bases containing s-triazole and oxadiazole subunits have been synthesized, showing antibacterial activity against various bacteria (Hu et al., 2006).
Synthesis of Palladium and Platinum Complexes
- New 1,2,3-triazole ligands have been synthesized, and their reactions with palladium and platinum have been explored, resulting in the formation of mononuclear cis-dichloropalladium and platinum complexes (Schweinfurth et al., 2009).
Structural Elucidation and Antimicrobial Screening
- N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives have been synthesized and screened for their antimicrobial activities (MahyavanshiJyotindra et al., 2011).
Corrosion Inhibition
- Schiff's bases of pyridyl substituted triazoles have been studied as effective corrosion inhibitors for mild steel in hydrochloric acid solutions, demonstrating significant inhibition efficiency (Ansari et al., 2014).
Propriétés
IUPAC Name |
(3R,5S)-5-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O.2ClH/c17-9-6-10(13-7-9)12-14-11(15-16-12)8-4-2-1-3-5-8;;/h1-5,9-10,13,17H,6-7H2,(H,14,15,16);2*1H/t9-,10+;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUDNKFYUVOPTQ-NKRBYZSKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=NC(=NN2)C3=CC=CC=C3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C2=NC(=NN2)C3=CC=CC=C3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5S)-5-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2764377.png)
![[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine;dihydrochloride](/img/structure/B2764379.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,6-dimethylphenyl)oxamide](/img/structure/B2764381.png)
![2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2764382.png)

![7,8-dihydro-6H-[1,4]dioxepino[2,3-f][1,3]benzothiazol-2-amine](/img/structure/B2764385.png)



![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2764394.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(o-tolyloxy)acetamide](/img/structure/B2764395.png)
![N-(4-fluorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2764397.png)
